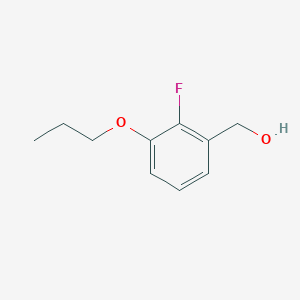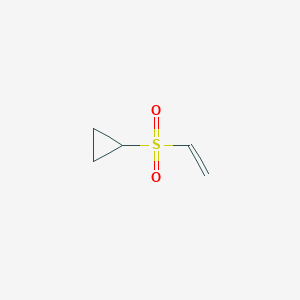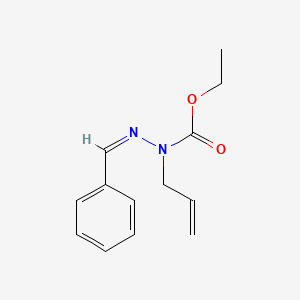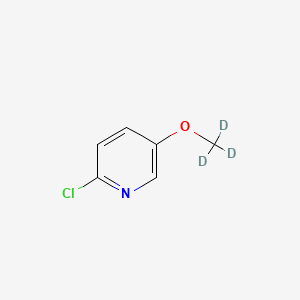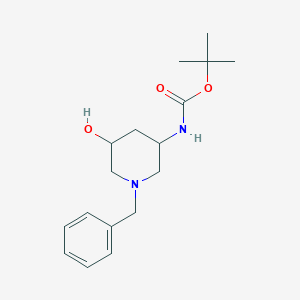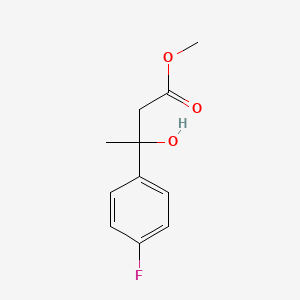![molecular formula C15H19BrN2O4 B14031812 Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound that features a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate . This method ensures efficient production with minimal side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ and OsO₄.
Reduction: Employing agents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and strong acids like trifluoroacetic acid for deprotection . The conditions often involve room temperature reactions or mild heating.
Major Products
The major products formed from these reactions include various Boc-protected derivatives and deprotected amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several scientific research applications:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug synthesis.
Industry: Utilized in the production of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves the protection and deprotection of amino groups. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations that can be stabilized by elimination reactions . This process is crucial for the compound’s role in organic synthesis and peptide formation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is unique due to its specific structure, which includes a brominated oxazepine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H19BrN2O4 |
|---|---|
Peso molecular |
371.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1 |
Clave InChI |
RIYXFFSHEBRVTE-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



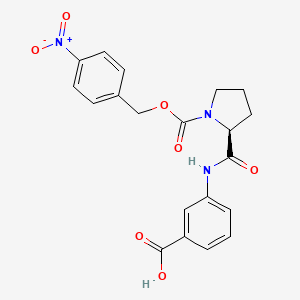
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
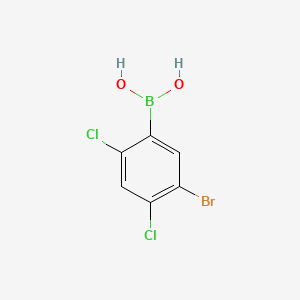
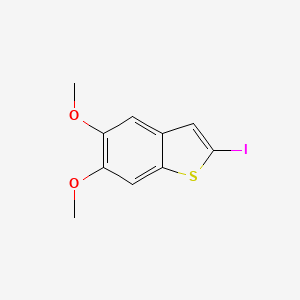
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
